6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol
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Overview
Description
6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol typically involves the condensation of 6-methyl-2-hydrazinylpyrimidin-4-ol with 2-phenylpropanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides, often under mild heating.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol
- 6-methyl-2-[(2E)-2-(3-phenylpropylidene)hydrazino]-4(1H)-pyrimidinone
Uniqueness
6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropylidene group enhances its lipophilicity and potential interactions with hydrophobic pockets in target
Properties
Molecular Formula |
C14H16N4O |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14-16-11(2)8-13(19)17-14/h3-10H,1-2H3,(H2,16,17,18,19)/b15-9+ |
InChI Key |
HNHYXWAVXGQPKV-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC(C)C2=CC=CC=C2 |
solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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